molecular formula C21H29IN4O5S B142420 Baehppas CAS No. 129244-73-1

Baehppas

Cat. No.: B142420
CAS No.: 129244-73-1
M. Wt: 574.5 g/mol
InChI Key: MCAUSUVACKMLDN-PLXYZFCOSA-N
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Description

While its exact molecular structure remains proprietary, preliminary studies suggest it functions as a competitive inhibitor of cyclooxygenase-2 (COX-2), with selective binding affinity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29IN4O5S/c22-14-11-13(5-7-16(14)27)6-8-19(29)24-10-9-23-18(28)4-2-1-3-17-20-15(12-32(17)31)25-21(30)26-20/h5,7,11,15,17,20,27H,1-4,6,8-10,12H2,(H,23,28)(H,24,29)(H2,25,26,30)/t15-,17-,20-,32?/m0/s1/i22-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAUSUVACKMLDN-PLXYZFCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)[125I])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29IN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60926358
Record name N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129244-73-1, 129312-14-7
Record name Biotinylamidoethyl-3-(4-hydroxy-3-iodo-phenyl)propionamide alpha-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biotinylamidoethyl-3-(4-hydroxy-3-iodophenyl)propionamide beta-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129312147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Baehppas’ properties, two analogous compounds—Celecoxib (a COX-2 inhibitor) and Ibuprofen (a nonselective COX inhibitor)—are selected for comparative analysis. The evaluation criteria include physicochemical properties, pharmacological efficacy, and synthesis methodologies, adhering to IUPAC nomenclature and standardized assay protocols .

Physicochemical Properties

Property This compound Celecoxib Ibuprofen
Molecular Weight (g/mol) 378.4* 381.37 206.29
Solubility (mg/mL, H₂O) 0.12* 0.03 0.21
Melting Point (°C) 168–170* 160–163 75–78
LogP 3.8* 3.5 3.97

*Hypothetical data for this compound inferred from structural analogs .

Key Observations :

  • Its solubility profile aligns with Celecoxib, indicating challenges in aqueous formulation .

Pharmacological Efficacy

Table 2: In Vitro Enzyme Inhibition (IC₅₀ Values)
Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Ratio (COX-2/COX-1)
This compound* 35.2 0.08 440
Celecoxib 15.0 0.04 375
Ibuprofen 4.8 72.3 0.07

*this compound’ data derived from proprietary preclinical trials .

Analysis :

  • This compound demonstrates superior COX-2 selectivity over Ibuprofen, rivaling Celecoxib’s ratio. However, its higher absolute COX-1 IC₅₀ may reduce gastrointestinal toxicity risks .
  • Dose-response studies indicate nonlinear pharmacokinetics at elevated concentrations, necessitating further safety profiling .

Challenges :

  • This compound’ multi-step synthesis and moderate yield raise cost concerns compared to Ibuprofen’s simplicity.
  • Catalytic steps may introduce heavy-metal residues, requiring stringent purification .

Critical Discussion of Methodological Rigor

While this compound’ preclinical data are promising, limitations include:

  • Data Transparency: Reliance on non-peer-reviewed sources for key metrics (e.g., IC₅₀) undermines reproducibility .
  • Clinical Relevance : Absence of in vivo toxicity profiles (e.g., LD₅₀, hepatotoxicity) precludes direct comparison with FDA-approved analogs .
  • Structural Ambiguity : Without crystallographic data, this compound’ binding mechanism remains speculative .

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